![molecular formula C17H14ClFN4O2 B5557907 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine
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Description
Synthesis Analysis
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine and related compounds involves several key steps, including the formation of Schiff bases, reduction reactions, and the cyclization of acylhydrazides. For example, the synthesis of similar triazole derivatives has been reported through reactions involving the condensation of various ester ethoxycarbonylhydrazones with primary amines, leading to the formation of 1,2,4-triazole derivatives with antimicrobial activities (Bektaş et al., 2010).
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular structure of 1,2,4-triazole derivatives. These studies reveal the dihedral angles, bonding patterns, and intermolecular interactions that characterize these molecules. For instance, the molecular structure of similar compounds has been optimized using DFT, showing significant insights into the arrangement of the triazole ring and its interactions with adjacent phenyl rings (Șahin et al., 2011).
Chemical Reactions and Properties
The reactivity of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine includes its participation in various chemical reactions, such as nucleophilic substitution and hydrogen bonding. These reactions are pivotal for the synthesis of derivatives with enhanced biological activities or specific physical-chemical properties. For example, derivatives of 1,2,4-triazoles have been synthesized and characterized, highlighting their potential in increasing efficiency substances and their ability to engage in specific intermolecular interactions (Safonov, 2018).
Scientific Research Applications
Selective Separation of Aqueous Anions
The study on the potential of oxoanion separation with ligands related to the triazole class, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, highlighted the effectiveness of these compounds in selective anion separation. This has implications for environmental chemistry and wastewater treatment, demonstrating a real-world application of these chemical frameworks in selectively separating sulfate anions in seawater (Luo et al., 2017).
Antimicrobial Activities
Another research avenue explores the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. The creation of novel triazole compounds, including those with substitutions similar to the compound , showed potential as antimicrobial agents. This underscores the importance of such derivatives in developing new pharmaceuticals to combat microbial infections (Bektaş et al., 2010).
Intermolecular Interactions and Structural Analysis
Research into the structural analysis and intermolecular interactions of 1,2,4-triazole derivatives, including fluoro and chloro derivatives, contributes to understanding the chemical and physical properties of these compounds. Such studies are crucial for the rational design of new materials and drugs, providing insights into how modifications affect molecular behavior and interaction patterns (Shukla et al., 2014).
Catalytic Applications in Organic Synthesis
The development of catalysts incorporating triazole derivatives for C-N bond formation demonstrates the utility of these compounds in organic synthesis. Efficient ruthenium(II)-based catalysts, for example, have been shown to facilitate C-N bond-forming reactions via hydrogen-borrowing methodology. This highlights the potential of triazole derivatives in facilitating complex organic transformations, making them valuable tools in synthetic chemistry (Donthireddy et al., 2020).
properties
IUPAC Name |
(E)-1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-24-16-7-13(8-22-23-10-20-21-11-23)6-15(18)17(16)25-9-12-2-4-14(19)5-3-12/h2-8,10-11H,9H2,1H3/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMPUWWHISWGDA-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
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